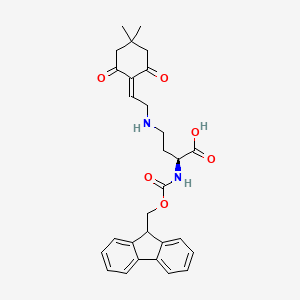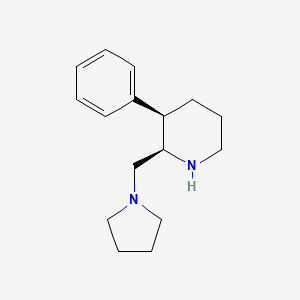
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperidine ring and a pyrrolidinylmethyl substituent. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the pyrrolidinylmethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced piperidine derivatives.
科学的研究の応用
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Medicine: The compound may have potential therapeutic applications, including as an analgesic or in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2R,3R)-3-phenyl-2-(methylamino)piperidine: Similar structure but with a methylamino group instead of a pyrrolidinylmethyl group.
(2R,3R)-3-phenyl-2-(ethylamino)piperidine: Similar structure but with an ethylamino group instead of a pyrrolidinylmethyl group.
(2R,3R)-3-phenyl-2-(dimethylamino)piperidine: Similar structure but with a dimethylamino group instead of a pyrrolidinylmethyl group.
Uniqueness
The uniqueness of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine lies in its specific stereochemistry and the presence of the pyrrolidinylmethyl group, which can impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C16H24N2 |
|---|---|
分子量 |
244.37 g/mol |
IUPAC名 |
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine |
InChI |
InChI=1S/C16H24N2/c1-2-7-14(8-3-1)15-9-6-10-17-16(15)13-18-11-4-5-12-18/h1-3,7-8,15-17H,4-6,9-13H2/t15-,16+/m1/s1 |
InChIキー |
GRHCSNBNLAGXFU-CVEARBPZSA-N |
異性体SMILES |
C1CCN(C1)C[C@H]2[C@H](CCCN2)C3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)CC2C(CCCN2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




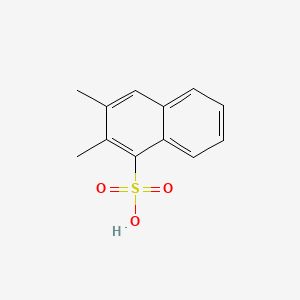

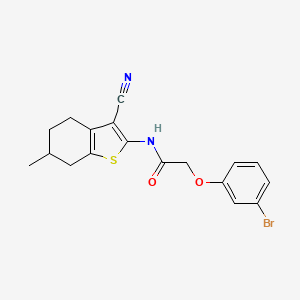
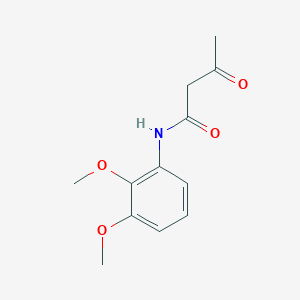
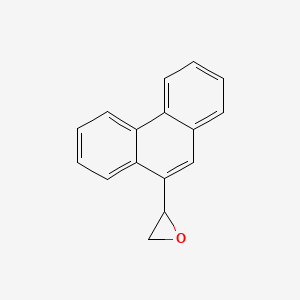
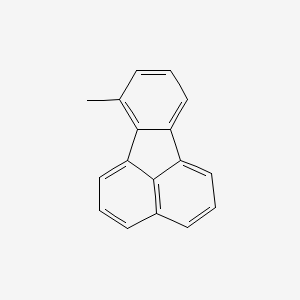
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)
![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)

![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
